molecular formula C₁₉H₂₉D₃O₂ B1162392 Methyl-d3 Linolenate

Methyl-d3 Linolenate

Cat. No.: B1162392
M. Wt: 295.47
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Deuterium (B1214612) Labeling in Biochemical Research

Deuterium (²H), a stable isotope of hydrogen, serves as a powerful tool in biochemical research due to its unique physical properties. clearsynth.com While chemically identical to the common hydrogen isotope, protium (B1232500) (¹H), deuterium possesses an additional neutron, effectively doubling its mass. wikipedia.org This significant mass difference does not alter the fundamental chemical reactivity of the molecule it is incorporated into but does affect the vibrational frequency of its chemical bonds. princeton.edu

This change in bond energy is the basis for the "Kinetic Isotope Effect" (KIE), where bonds involving deuterium are stronger and are broken more slowly than those involving protium. wikipedia.orglibretexts.org Researchers can leverage the KIE to probe reaction mechanisms and identify rate-limiting steps in metabolic pathways. libretexts.org Replacing a hydrogen atom with deuterium at a site of bond cleavage can slow a reaction, providing evidence that this bond-breaking event is a critical part of the reaction's slowest step. princeton.edulibretexts.org

Furthermore, the distinct mass of deuterium-labeled compounds makes them easily distinguishable from their non-labeled counterparts in mass spectrometry analysis. scbt.com This property is invaluable for tracer studies, where the metabolic journey of a deuterated molecule can be followed through a biological system, and for quantitative analysis, where it can be used as an internal standard for precise measurement. clearsynth.comscioninstruments.com

Table 1: Comparison of Hydrogen Isotopes
PropertyProtium (¹H)Deuterium (²H)Significance in Research
SymbolHD or ²HUsed for notation in labeled compounds.
Atomic Mass (amu)~1.008~2.014The ~100% mass difference is the basis for the Kinetic Isotope Effect and allows for separation in mass spectrometry. wikipedia.org
StabilityStableStableAs stable isotopes, they do not undergo radioactive decay, making them safe for a wide range of biological studies. ckisotopes.com
Bond Strength (e.g., C-H vs. C-D)WeakerStrongerThe C-D bond has a lower zero-point energy, making it stronger and harder to break, which leads to the KIE. libretexts.org

Overview of Methyl-d3 Linolenate as a Research Probe

This compound is a deuterated form of methyl linolenate, the methyl ester of the omega-3 polyunsaturated fatty acid, linolenic acid. medchemexpress.comckisotopes.com In this specific isotopologue, the three hydrogen atoms of the methyl ester group (-OCH₃) are replaced with deuterium atoms (-OCD₃). This labeling strategy makes it an ideal internal standard for quantitative analysis using isotope dilution mass spectrometry. ckisotopes.comclearsynth.com

In this analytical approach, a known quantity of this compound is added to a biological sample at an early stage of preparation. scioninstruments.com Because the deuterated standard is chemically identical to the natural, non-labeled methyl linolenate, it behaves in the same manner throughout the extraction, purification, and derivatization processes. scioninstruments.com Any sample loss during these steps will affect both the standard and the target analyte equally. scioninstruments.com

During analysis by GC-MS, the instrument detects both the "light" (endogenous) methyl linolenate and the "heavy" (deuterated) standard simultaneously. ckisotopes.com Although they often co-elute from the gas chromatograph, they are easily distinguished by the mass spectrometer due to their mass difference. scioninstruments.com By calculating the ratio of the signal intensity of the endogenous analyte to the known concentration of the internal standard, researchers can accurately and precisely quantify the amount of methyl linolenate in the original sample. clearsynth.com This method effectively corrects for variations in sample handling and instrument response, ensuring high-quality, reliable data in lipidomic and metabolic studies. scioninstruments.comcerilliant.com

Table 2: Properties of this compound
PropertyDescription
Chemical NameThis compound
SynonymsLinolenic acid (methyl-d3) ester
Chemical FormulaC₁₉H₂₉D₃O₂
Molecular Weight~295.5 g/mol
Isotopic LabelDeuterium (²H)
Primary ApplicationInternal standard for quantitative mass spectrometry. ckisotopes.comclearsynth.com

Evolution of Isotopic Tracing Methodologies in Lipid Metabolism Studies

The use of isotopes to trace metabolic pathways dates back to the 1930s, with pioneering work by scientists like Rudolph Schoenheimer and David Rittenberg. nih.gov One of the very first studies in lipid metabolism using this technique was published in 1937, where deuterium-labeled linseed oil was fed to mice to track the fate of the fatty acids, revealing their incorporation into adipose tissue. bioscientifica.combioscientifica.com These early experiments established the dynamic nature of body fats, overturning the previous view of them as static energy depots. ckisotopes.com

Despite these early successes, the widespread use of stable isotope tracers was initially limited by the high cost and complexity of the mass spectrometers required for their detection. bioscientifica.combioscientifica.com For several decades, metabolic research became dominated by the use of radioactive isotopes, such as carbon-14 (B1195169) (¹⁴C) and tritium (B154650) (³H), which were more easily measured using techniques like scintillation counting. researchgate.net

However, the inherent safety risks and disposal challenges associated with radioisotopes spurred a return to stable isotope methodologies, a shift greatly accelerated by significant advancements in mass spectrometry. ckisotopes.comnih.gov The development and refinement of techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) provided the high sensitivity and precision needed to measure stable isotope enrichment in complex biological samples. bioscientifica.com This technological evolution has enabled researchers to conduct sophisticated in vivo studies measuring the flux of multiple lipid metabolites simultaneously, leading to a deeper understanding of lipid homeostasis in health and disease. bioscientifica.comfrontiersin.org

Table 3: Evolution of Isotopic Tracing in Lipid Research
EraDominant Tracer TypeKey TechnologyPrimary Research Focus
1930s - 1940sStable Isotopes (²H, ¹⁵N)Early Mass SpectrometryDemonstrating the dynamic state of body constituents, including fats. bioscientifica.comnih.gov
1950s - 1980sRadioisotopes (¹⁴C, ³H)Scintillation Counting, AutoradiographyTracing metabolic pathways and precursor-product relationships. researchgate.net
1990s - PresentStable Isotopes (²H, ¹³C)GC-MS, LC-MS, Isotope Ratio MS (IRMS)Quantifying metabolic flux, whole-body lipid kinetics, and dynamic metabolomics. researchgate.netphysoc.orgbiorxiv.org

Properties

Molecular Formula

C₁₉H₂₉D₃O₂

Molecular Weight

295.47

Synonyms

(Z,Z,Z)-9,12,15-Octadecatrienoic Acid Methyl Ester-d3;  Linolenic Acid Methyl Ester-d3;  (Z,Z,Z)-9,12,15-Octadecatrienoic Acid Methyl Ester-d3;  9Z,12Z,15Z-Octadecatrienoic Acid Methyl Ester-d3;  Methyl (9Z,12Z,15Z)-9,12,15-Octadecatrienoate-d3;  Methyl (

Origin of Product

United States

Synthetic Strategies and Precursor Derivatization for Methyl D3 Linolenate

General Principles of Fatty Acid Methyl Ester Synthesis in Research Contexts

The conversion of fatty acids into their corresponding fatty acid methyl esters (FAMEs) is a fundamental step for their analysis by gas chromatography (GC). nih.govnih.gov This derivatization increases the volatility and reduces the polarity of the fatty acids, making them suitable for GC analysis. nih.govrestek.com The two primary methods for FAME synthesis in a research setting are acid-catalyzed and base-catalyzed esterification or transesterification. nih.gov

Acid-Catalyzed Synthesis: Acid catalysts, such as boron trifluoride (BF3) in methanol (B129727), hydrochloric acid (HCl) in methanol, or sulfuric acid (H2SO4), are commonly used. nih.govallenpress.com The mechanism involves protonation of the carbonyl group of the fatty acid or triglyceride, which enhances its electrophilicity and facilitates nucleophilic attack by methanol. mdpi.com Acid-catalyzed methods are effective for esterifying both free fatty acids (FFAs) and acylglycerols. nih.govmdpi.com However, these reactions are generally slower than base-catalyzed reactions and may require higher temperatures and longer reaction times, typically ranging from one to several hours at temperatures between 50-100°C. restek.comnih.govallenpress.com A key advantage is their ability to catalyze esterification even in the presence of high free fatty acid content, which would otherwise lead to soap formation under basic conditions. mdpi.commdpi.com

Base-Catalyzed Synthesis: Base-catalyzed transesterification is significantly faster than acid-catalyzed methods, often completing within minutes at room temperature for glycerolipids. nih.gov Common catalysts include sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in methanol, which form sodium or potassium methoxide (B1231860), the active catalytic species. nih.gov The methoxide ion, a strong nucleophile, attacks the carbonyl carbon of the triglyceride, leading to the formation of FAMEs and glycerol (B35011). mdpi.com A major limitation of this method is its inability to esterify free fatty acids; instead, it reacts with them to form soaps, which can complicate product separation. nih.govmdpi.com Therefore, feedstocks for base-catalyzed reactions should have a low FFA content. mdpi.com

The choice between acid and base catalysis often depends on the nature of the starting material, particularly its free fatty acid content. allenpress.com For samples containing a mixture of FFAs and triglycerides, a two-step process involving saponification (hydrolysis with a base) followed by acid-catalyzed methylation is a classic approach. nih.gov

Comparison of Acid- and Base-Catalyzed FAME Synthesis
ParameterAcid-Catalyzed Method (e.g., BF3-Methanol, HCl/Methanol)Base-Catalyzed Method (e.g., KOH/Methanol)
CatalystBF3, HCl, H2SO4 nih.govKOH, NaOH (forms methoxide) nih.gov
Reaction SpeedSlower (e.g., 1-24 hours) allenpress.comMuch faster (e.g., minutes at room temp) nih.gov
Reaction ConditionsHigher temperatures (e.g., 50-100°C) restek.comnih.govMild temperatures (e.g., room temperature to 65°C) nih.gov
Substrate SuitabilityFree fatty acids (FFAs) and acylglycerols nih.govPrimarily acylglycerols; sensitive to FFAs (soap formation) nih.govmdpi.com
AdvantagesTolerant to high FFA and water content mdpi.commdpi.comHigh reaction rate, high conversion yields under mild conditions mdpi.com
DisadvantagesSlower reaction rate, potential for artifact formation at high temperatures nih.govSensitive to FFAs and water, more complex product purification if soap is formed allenpress.commdpi.com

Isotopic Enrichment Techniques for Methyl-d3 Linolenate Precursors

The synthesis of this compound specifically requires the introduction of three deuterium (B1214612) atoms into the methyl group. This is achieved by using a deuterated methylating agent during the esterification process. The most direct precursor for the d3-methyl group is deuterated methanol (Methanol-d4, CD3OD, or Methanol-d3, CD3OH).

The primary synthetic strategy involves the esterification of unlabeled α-linolenic acid using deuterated methanol in the presence of an acid catalyst. The reaction can be summarized as:

α-Linolenic Acid + Methanol-d4 (CD3OD) --(Acid Catalyst)--> this compound + HOD

This approach is a specific application of the general acid-catalyzed esterification principle described previously. An acid catalyst like HCl or BF3 is necessary to facilitate the reaction between the carboxylic acid group of linolenic acid and the deuterated methanol. restek.comnih.gov

Alternatively, deuterated methylating agents other than methanol can be used. For instance, deuterated iodomethane (B122720) (CD3I), also known as methyl-d3 iodide, can be synthesized from deuterated methanol and used to methylate the carboxylate salt of linolenic acid. wipo.int Another approach involves the preparation of methyl-d3-amine (B1598088) from nitromethane-d3, which can serve as a precursor for other methylating reagents. google.comgoogle.com However, the direct esterification with deuterated methanol remains the most common and straightforward method for preparing d3-FAMEs for use as internal standards.

The precursor, α-linolenic acid, is a naturally occurring essential fatty acid found in various plant oils. medchemexpress.com For research purposes, highly purified α-linolenic acid is used as the starting material for the synthesis. The successful synthesis of the deuterated standard is crucial for its application in isotope dilution mass spectrometry, a technique that allows for precise quantification of endogenous analytes. jove.commdpi.com

Derivatization Protocols for Analytical Quantification

For accurate quantification using GC-MS, fatty acids, including linolenic acid, must be derivatized to increase their volatility and improve chromatographic performance. nih.govrestek.com this compound serves as an ideal internal standard for the quantification of its unlabeled counterpart, as its chemical and physical properties are nearly identical, but it is distinguishable by its mass. lipidmaps.org

Several derivatization reagents are used in analytical laboratories:

Boron Trifluoride (BF3)-Methanol: A common reagent for preparing FAMEs. The protocol typically involves heating the sample (containing fatty acids and the internal standard) with 14% BF3-methanol at a specific temperature (e.g., 70-100°C) for a set time (e.g., 30-60 minutes). mdpi.comnih.gov

Trimethyl Sulfonium Hydroxide (TMSH): This reagent allows for a rapid, on-column or "in-vial" derivatization at room temperature, converting fatty acids to FAMEs almost instantaneously. nih.gov This reduces sample preparation time and minimizes the risk of analyte degradation from heating. nih.gov

Silylating Reagents (e.g., BSTFA, MSTFA): Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) convert carboxylic acids into their trimethylsilyl (B98337) (TMS) esters. This is another effective method, though it can also derivatize other functional groups like hydroxyls. restek.com The reaction usually involves heating the sample with the reagent at around 60°C for an hour. restek.com

Pentafluorobenzyl Bromide (PFBBr): This reagent is used to form pentafluorobenzyl (PFB) esters. This derivatization is particularly useful for analysis by GC with electron capture negative ionization mass spectrometry (GC-ECNI-MS), which can provide extremely high sensitivity for quantifying trace amounts of fatty acids. nih.govrsc.org The derivatization is typically performed at room temperature for about 20 minutes. nih.govlipidmaps.org

Advanced Analytical Methodologies for Methyl D3 Linolenate Quantification and Structural Elucidation

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

LC-MS/MS is a powerful tool for the analysis of fatty acids and their derivatives due to its high selectivity and sensitivity, allowing for the detection of trace amounts in complex biological samples. mdpi.comresearchgate.net The use of a triple quadrupole mass spectrometer (QqQ) is common for these applications. mdpi.comdiva-portal.org

Method Development and Validation for Trace Analysis

Developing a robust LC-MS/MS method for Methyl-d3 Linolenate involves several key steps. The selection of an appropriate chromatographic column, such as a reversed-phase C18 or C8 column, is crucial for separating the analyte from other matrix components. mdpi.comthermofisher.commdpi.com The mobile phase composition, often a mixture of acetonitrile (B52724), methanol (B129727), and water with additives like formic acid or ammonium (B1175870) acetate, is optimized to achieve good chromatographic peak shape and ionization efficiency. thermofisher.commdpi.comwur.nl

Method validation is performed to ensure the reliability of the results, assessing parameters like selectivity, sensitivity, linearity, accuracy, and precision. mdpi.commdpi.com Isotope-labeled internal standards are frequently used to correct for variations in sample preparation and instrument response. lipidmaps.orgchromservis.eu

Optimization of Sample Preparation Techniques for Biological Matrices

The analysis of this compound in biological matrices such as plasma, serum, or tissues requires efficient sample preparation to remove interfering substances like proteins and phospholipids (B1166683). wur.nlresearchgate.net Common techniques include:

Protein Precipitation: This method uses solvents like acetonitrile to precipitate proteins, which are then removed by centrifugation. wur.nl

Liquid-Liquid Extraction (LLE): LLE separates analytes based on their differential solubility in two immiscible liquid phases. mdpi.comresearchgate.net

Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples and concentrating the analyte of interest. wur.nllipidmaps.org

The choice of technique depends on the specific biological matrix and the desired level of purity. For instance, in plasma analysis, a combination of protein precipitation followed by SPE can yield high recovery and clean extracts. wur.nl

Determination of Lower Limits of Detection (LLOD) and Quantification (LLOQ) in Research Assays

The Lower Limit of Detection (LLOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, typically defined by a signal-to-noise ratio (S/N) of 3:1. nih.govnih.gov The Lower Limit of Quantification (LLOQ) is the lowest concentration that can be measured with acceptable precision and accuracy, often defined by an S/N of 10:1. nih.govsepscience.com

For trace analysis of fatty acid derivatives, LC-MS/MS methods can achieve LLODs and LLOQs in the low nanogram per milliliter (ng/mL) to picogram per milliliter (pg/mL) range. researchgate.netthermofisher.com The precise values depend on the specific compound, the matrix, and the instrumentation used. For example, methods for similar compounds have reported LLOQs ranging from 1 to 10 pg/mg in hair samples and as low as 0.25 ng/mL in serum. nih.govresearchgate.net

Quantitative Aspects and Linearity Assessment

Quantitative analysis using LC-MS/MS relies on the principle of stable isotope dilution, where a known amount of a deuterated internal standard is added to the sample. lipidmaps.org The ratio of the peak area of the analyte (this compound) to the internal standard is used for quantification, which corrects for analyte loss during sample processing and instrumental variability. wur.nlchromservis.eu

Linearity is assessed by constructing a calibration curve, which plots the instrument response against a series of known concentrations of the analyte. A linear relationship, typically with a coefficient of determination (R²) greater than 0.99, is desirable for accurate quantification over a defined concentration range. thermofisher.commdpi.com

ParameterTypical Range/ValueSource
Linearity (R²)>0.95 to >0.999 thermofisher.commdpi.com
LLOQpg/mL to low ng/mL range researchgate.netthermofisher.com
Precision (%RSD)<15-20% nih.govsepscience.com

This table presents typical validation parameters for LC-MS/MS methods for related analytes.

Isotopic Ratio Analysis for Metabolic Flux Determination

Stable isotope tracers like this compound are instrumental in metabolic flux analysis (MFA), which studies the flow of metabolites through biochemical pathways. hku.hkmedchemexpress.commdpi.com By introducing the labeled compound into a biological system, researchers can track its conversion into various downstream metabolites. chromservis.eu

Mass spectrometry is used to measure the isotopic enrichment in these metabolites, providing insights into the activity of different metabolic routes. mdpi.comnih.gov This information is crucial for understanding cellular metabolism in both healthy and diseased states. chromservis.eumedchemexpress.com The use of deuterium-labeled tracers is a well-established technique for these types of studies. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterium-Labeled Fatty Acid Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of molecules in solution. nih.gov For deuterium-labeled compounds like this compound, ²H NMR (deuterium NMR) provides specific information about the location of the deuterium (B1214612) atoms within the molecule. nih.govacs.org

¹H NMR spectra of fatty acid methyl esters show characteristic signals for different proton groups. magritek.com For instance, the olefinic protons of double bonds typically appear in the 5.2-5.5 ppm region. nih.gov In a ¹H NMR spectrum of methyl linolenate, specific resonances can be assigned to the various protons along the fatty acid chain. mdpi.comresearchgate.net

Elucidation of Deuterium Atom Positioning

The strategic placement of deuterium atoms within a molecule is fundamental to its use as an internal standard or tracer. In this compound, the deuterium atoms are located on the methyl ester group. This specific labeling is confirmed through mass spectrometry, where a characteristic mass shift is observed. For instance, in GC-MS analysis, trideuterium-labeled methyl esters (d3-FAMEs) show a +3 m/z mass shift compared to their non-deuterated counterparts, allowing for their selective differentiation. chromatographyonline.com This isotopic distinction is critical for preventing signal overlap with endogenous, non-labeled compounds in complex biological matrices. The synthesis of such deuterated compounds often involves using deuterated reagents like deuterated methanol (CD3OD) during the esterification process. chromatographyonline.com

Application of Selective 1D TOCSY and 1H-13C HMBC NMR for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of molecules like this compound and its derivatives. A combination of advanced NMR techniques, including selective 1D Total Correlation Spectroscopy (TOCSY) and ¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC), is particularly effective. researchgate.netmdpi.com These methods allow for the identification of complex structures without the need for laborious isolation of individual components. researchgate.netmdpi.com

Quantification of this compound and its Metabolites via NMR

Quantitative NMR (qNMR) offers a direct and highly reproducible method for determining the concentration of analytes. mdpi.comnih.gov The fundamental principle of qNMR is the linear relationship between the integrated area of an NMR signal and the molar concentration of the corresponding nucleus. mdpi.com For the quantification of this compound and its metabolites, specific proton or carbon signals that are well-resolved from other components in the mixture are chosen. sci-hub.se

To achieve absolute quantification, a certified internal or external standard of known concentration is required. nih.gov The concentration of the analyte is then calculated by comparing the integral of its characteristic signal to the integral of a signal from the standard. For accurate results, it is crucial to acquire spectra under strict experimental conditions, including a sufficiently long relaxation delay to ensure complete spin relaxation between scans. mdpi.comresearchgate.net While ¹H NMR is more commonly used due to its higher sensitivity, ¹³C NMR can also be employed for quantification, offering greater spectral dispersion. sci-hub.se

Computational NMR Studies for Chemical Shift Prediction and Conformational Analysis

Computational methods, particularly Density Functional Theory (DFT), have become invaluable for predicting NMR chemical shifts (δ) and aiding in the structural and conformational analysis of molecules. mdpi.comresearchgate.net These calculations can accurately predict the ¹H and ¹³C chemical shifts for various isomers and conformers of a molecule. mdpi.comresearchgate.net

By comparing the computationally predicted chemical shifts with experimental data, researchers can confirm structural assignments, identify geometric isomerism, and resolve ambiguities in resonance assignments, especially in cases of significant signal overlap. researchgate.netmdpi.com For complex molecules, DFT calculations can help elucidate the three-dimensional structure in solution. mdpi.com The accuracy of these predictions has been shown to be high, even with less computationally demanding functionals and basis sets, making it a powerful complementary tool to experimental NMR. mdpi.comresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Methyl Ester Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of fatty acid methyl esters (FAMEs), offering high sensitivity and the ability to separate complex mixtures. nih.gov

Development of GC-MS Protocols for this compound

The analysis of FAMEs by GC-MS requires the analytes to be volatile. nih.gov Therefore, lipids and fatty acids are typically derivatized to their methyl esters through a process called transesterification. nih.gov For this compound, which is already a methyl ester, this step is inherent to its structure.

Developed GC-MS methods often utilize a polar capillary column to achieve separation of different FAMEs, including positional and geometric isomers. researchgate.net The mass spectrometer is frequently operated in the Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity. nih.govnih.govnih.gov In SIM mode, the mass spectrometer is set to detect only specific ions characteristic of the analyte of interest. For d3-FAMEs, specific fragment ions are monitored, such as m/z 77 and 90 for saturated derivatives. nih.gov The temperature gradient of the GC oven is carefully optimized to ensure good separation of closely eluting peaks. nih.gov

Utilization of Deuterated Internal Standards in GC-MS Quantification

Deuterated compounds like this compound are ideal internal standards for GC-MS quantification. nih.govnih.gov An internal standard is a compound added in a known amount to samples and calibration standards to correct for variations in sample preparation and instrument response. scioninstruments.com Since deuterated standards have nearly identical chemical and physical properties to their non-deuterated counterparts, they co-elute from the GC column. nih.gov

However, they are easily distinguished by the mass spectrometer due to their mass difference. chromatographyonline.com This co-elution is advantageous as it ensures that the analyte and the internal standard experience the same conditions throughout the analysis. The quantification is based on the ratio of the peak area of the analyte to the peak area of the deuterated internal standard. This approach significantly improves the accuracy and precision of the quantification, especially for trace-level analysis in complex matrices. nih.gov

Chromatographic Separation Mechanisms for Complex Lipid Mixtures

The analysis of complex lipidomes, which are inherently intricate, presents significant analytical challenges. d-nb.info Pre-separation of lipid classes is often advantageous before mass spectrometric analysis to enhance lipid coverage, sensitivity, and dynamic range. d-nb.info Various chromatographic techniques are employed to separate individual lipid species, such as this compound, from these complex biological matrices. The choice of method depends on the physicochemical properties of the lipids to be separated.

Common chromatographic strategies include reversed-phase liquid chromatography (RPLC), normal-phase liquid chromatography (NPLC), hydrophilic interaction chromatography (HILIC), and gas chromatography (GC). nih.gov

Reversed-Phase Liquid Chromatography (RPLC) is the most widely used technique for lipidomics. nih.gov It separates lipids based on their hydrophobicity, which is determined by the length and degree of unsaturation of the fatty acyl chains. For instance, a C18 reversed-phase column can be used to separate fatty acid methyl esters (FAMEs), including methyl linolenate, often using a gradient elution with solvents like methanol and a 2-propanol-hexane mixture. scielo.br Successful separation of major lipid classes can also be achieved using C8 columns with a mobile phase of methanol and water, both containing ammonium formate (B1220265) and formic acid. csic.es

Normal-Phase Liquid Chromatography (NPLC) and Hydrophilic Interaction Chromatography (HILIC) are complementary to RPLC. nih.gov These methods separate lipid species based on the polarity of their head groups. nih.gov This allows for the separation of different lipid classes, such as phospholipids, from other less polar lipids. nih.gov

Gas Chromatography (GC) , often coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of volatile compounds like FAMEs. nih.gov Tandem differential mobility spectrometry (DMS) coupled with GC has been shown to effectively isolate methyl linolenate from other closely eluting methyl esters like methyl oleate (B1233923) and methyl linoleate (B1235992), demonstrating high specificity and speed. nih.gov

Thin-Layer Chromatography (TLC) is a classic technique for separating complex lipid extracts. d-nb.info It can be used as a pre-separation step before mass spectrometry, increasing the number of identified lipid species and simplifying the analysis of different lipid classes. d-nb.info

The table below summarizes various chromatographic methods used for the separation of complex lipid mixtures containing fatty acid methyl esters.

Chromatographic Technique Stationary Phase (Column) Mobile Phase/Eluent Separation Principle Application Example Reference
Reversed-Phase HPLC (RP-HPLC)Shim-Pack VP-ODS C18Gradient of Methanol and 2-propanol-hexane (5:4 v/v)Hydrophobicity (Chain length and unsaturation)Separation of FAMEs in biodiesel scielo.br
Reversed-Phase UHPLCC8-bonded silicaMethanol with 1 mM ammonium formate and 0.2% formic acid / Water with 2 mM ammonium formate and 0.2% formic acidHydrophobicitySeparation of lipid classes in cell extracts csic.es
Gas Chromatography-Tandem Differential Mobility Spectrometry (GC-DMS)Not specifiedNot applicable (gas phase)Ion mobility in an electric fieldSelective detection of methyl linolenate in biodiesels nih.gov
Thin-Layer Chromatography (TLC)Silica gelNot specifiedPolarityPre-separation of phospholipids from complex mixtures d-nb.info
Two-Dimensional Liquid Chromatography (2D-LC)e.g., C8 and HILICVaries depending on dimensionOrthogonal properties (e.g., hydrophobicity and polarity)Comprehensive analysis of cellular metabolites and lipids nih.gov

Integration of Multi-Omics Approaches with this compound Tracing

The use of stable isotope-labeled compounds like this compound is central to metabolic tracing studies within the field of lipidomics. Integrating the data from these tracing experiments with other "omics" disciplines—such as genomics, transcriptomics, and proteomics—provides a holistic view of cellular processes and can elucidate the complex mechanisms underlying cellular function and disease. nih.govfrontlinegenomics.com This multi-omics approach bridges the gap between genotype and phenotype by connecting changes at the gene, transcript, and protein levels with metabolic fluxes. frontlinegenomics.com

In the context of this compound, a multi-omics strategy would involve introducing the labeled fatty acid ester into a biological system (e.g., cell culture or an organism) and then monitoring its fate and effects across multiple molecular layers.

Lipidomics/Metabolomics: This is the primary level of analysis. Advanced mass spectrometry techniques would be used to trace the deuterium label from this compound as it is incorporated into various lipid species. This allows for the precise mapping of metabolic pathways, including elongation, desaturation, and incorporation into complex lipids like triglycerides and phospholipids. researchgate.net It provides quantitative data on the flux through these pathways.

Transcriptomics: By analyzing the entire set of RNA transcripts (the transcriptome), researchers can determine how the introduction of this compound or its metabolites alters gene expression. For example, an increase in the synthesis of specific polyunsaturated fatty acids derived from linolenate might be correlated with the upregulation of genes encoding for desaturase or elongase enzymes.

Proteomics: This involves the large-scale study of proteins. Proteomic analysis can reveal changes in the abundance of key enzymes and regulatory proteins involved in lipid metabolism in response to the traced lipid. This provides a direct link between the observed metabolic changes and the cellular machinery responsible for them.

Genomics: While less dynamic than the other omics fields, genomics provides the fundamental blueprint. In studies involving genetic variations, integrating genomic data can help explain why certain individuals or cell lines metabolize this compound differently, potentially identifying single nucleotide polymorphisms (SNPs) in genes related to lipid metabolism. frontlinegenomics.com

The integration of these vast datasets requires sophisticated bioinformatics and statistical tools. nih.govmdpi.com By combining these layers of biological information, a more comprehensive and predictive model of lipid metabolism can be constructed. nih.gov For example, a study might reveal that the administration of this compound leads to its conversion into eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) (lipidomics), which in turn activates a transcription factor that upregulates the expression of anti-inflammatory genes (transcriptomics) and their corresponding proteins (proteomics). Such an integrated approach provides powerful insights into the biological roles of fatty acids and the mechanisms of action for potential therapeutics. nih.govfrontlinegenomics.com

The table below outlines the role of each omics discipline in an integrated study involving this compound tracing.

Omics Discipline Molecular Read-out Role in this compound Tracing Study Key Technologies Reference
Lipidomics/Metabolomics Lipids, MetabolitesTracks the incorporation and transformation of the deuterium label into various downstream lipid species; quantifies metabolic flux.Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy
Transcriptomics RNA, cDNAMeasures changes in gene expression for enzymes, transporters, and regulatory factors involved in lipid metabolism.RNA-Sequencing, Gene Arrays, RT-qPCR
Proteomics Proteins, PeptidesQuantifies changes in the abundance of proteins (e.g., enzymes) directly carrying out the metabolic conversions.Mass Spectrometry (MS), Western Blotting, ELISA
Genomics DNAIdentifies genetic variants that may influence the metabolism of linolenic acid and its derivatives.DNA Sequencing, Exome Sequencing

Applications of Methyl D3 Linolenate in Metabolic Pathway Delineation

Tracing Fatty Acid Processing and Incorporation into Cellular Components

One of the primary applications of Methyl-d3 Linolenate is to trace the journey of dietary omega-3 fatty acids from absorption to their final destination within the cell. After administration, the d3-labeled linolenate enters the body's general fatty acid pool and is activated to its coenzyme A derivative (linolenoyl-CoA). ckisotopes.com From this central point, researchers can follow its incorporation into a variety of complex lipids that are essential for cellular structure and function.

Studies using stable isotope-labeled fatty acids have demonstrated their incorporation into numerous lipid fractions. nih.gov By tracking the d3-label, scientists can observe the partitioning of linolenate into:

Triglycerides (TG): Primarily for energy storage, the labeled linolenate can be tracked into triglycerides packaged within chylomicrons (for transport from the intestine) and very low-density lipoproteins (VLDL) secreted by the liver. ckisotopes.comnih.gov

Phospholipids (B1166683) (PL): As critical components of all cell membranes, the incorporation of d3-linolenate into phospholipids can be measured to understand membrane synthesis and composition. ckisotopes.comnih.gov This is particularly important for tissues rich in omega-3s, such as the brain and retina.

Cholesteryl Esters (CE): The esterification of cholesterol with labeled linolenate can also be monitored, providing insights into cholesterol transport and metabolism. ckisotopes.com

This tracing ability provides a dynamic view of how dietary fats are distributed and utilized, revealing the metabolic fate and partitioning of specific fatty acids among different tissues and subcellular compartments. nih.gov

Investigation of Essential Fatty Acid Metabolism and Conversion Pathways

Alpha-linolenic acid is an essential fatty acid, meaning the human body cannot synthesize it and must obtain it from the diet. It serves as the parent compound for the synthesis of long-chain, highly unsaturated omega-3 fatty acids, such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), which have potent biological activities.

This compound is an invaluable tool for studying this vital conversion pathway. researchgate.net By introducing the labeled precursor, researchers can follow the d3-label as it undergoes a series of enzymatic reactions:

Desaturation: Introduction of new double bonds into the fatty acid chain.

Elongation: Addition of two-carbon units to extend the chain length.

Using mass spectrometry, scientists can identify and quantify the appearance of the d3-label in downstream metabolites like d3-EPA and d3-DHA. This provides direct evidence of the in vivo metabolic flow from ALA to these critical long-chain omega-3s and allows for the study of how factors like diet, genetics, and disease states affect the efficiency of this conversion process. researchgate.net

Quantification of Metabolic Fluxes through Desaturation and Elongation Pathways

Beyond simply identifying metabolic pathways, it is crucial to understand the rate at which they operate. Metabolic flux analysis measures the turnover rates within a network of biochemical reactions. Stable isotopic tracers are essential for these measurements, as they allow researchers to move from a static snapshot of metabolite concentrations to a dynamic map of metabolite traffic. chromservis.eu

Application Metabolic Information Gained Key Pathways Studied
Fatty Acid Tracing Incorporation into complex lipids (TGs, PLs, CEs)Lipid transport and storage
Essential Fatty Acid Metabolism Conversion of ALA to EPA and DHAOmega-3 biosynthesis
Metabolic Flux Analysis Rate of conversion through enzymatic stepsDesaturation and Elongation
Lipid Remodeling Turnover and replacement of fatty acids in membranesMembrane dynamics and maintenance
Lipid Oxidation Analysis Mechanisms of free radical damage to lipidsPeroxidation pathways

Role in Understanding Lipid Remodeling and Turnover Rates

Cellular membranes are not static structures; they are in a constant state of flux, with lipids and their constituent fatty acids being continuously replaced. This process, known as lipid remodeling and turnover, is vital for maintaining membrane integrity, signaling functions, and adapting to cellular needs.

By using this compound as a tracer, researchers can conduct "pulse-chase" style experiments to measure the turnover rates of specific fatty acids within distinct lipid pools. After introducing a "pulse" of the labeled fatty acid, its incorporation into and subsequent disappearance from membrane phospholipids can be monitored over time. ckisotopes.comnih.gov This allows for the calculation of the half-life of linolenate and its metabolites in specific membranes, providing quantitative data on lipid dynamics. This information is critical for understanding how cells remodel their membranes in response to stimuli, stress, or disease, and for evaluating the rate at which dietary omega-3s are integrated into functional tissues.

Methodologies for Studying In Vivo Lipid Disposition Using Stable Isotope-Labeled Fatty Acids

The study of lipid metabolism in a living organism (in vivo) using tracers like this compound requires a robust and highly sensitive analytical methodology. ckisotopes.com The goal is to accurately measure the low levels of the isotope-labeled molecules against a large background of their endogenous, unlabeled counterparts. ckisotopes.com A typical experimental workflow involves several key steps:

Tracer Administration: A precise amount of this compound is administered to the subject, often as part of a meal to trace dietary fat metabolism. ckisotopes.comnih.gov

Sample Collection: Biological samples, most commonly blood plasma, are collected at various time points following administration. ckisotopes.com Tissues may also be collected in preclinical studies.

Lipid Extraction: Total lipids are extracted from the sample matrix. Internal standards, often other deuterated fatty acids of different chain lengths, are added at this stage to ensure high accuracy and precise quantification. researchgate.net

Derivatization: The fatty acids are often converted into derivatives, such as pentafluorobenzyl (PFB) esters, to improve their chromatographic properties and detection sensitivity in the mass spectrometer. researchgate.net

Mass Spectrometric Analysis: The samples are analyzed using techniques like gas chromatography-mass spectrometry (GC-MS) or ultra-performance liquid chromatography-mass spectrometry (UPLC-MS). ckisotopes.comresearchgate.net These methods separate the different fatty acid species before they enter the mass spectrometer, which then differentiates and quantifies them based on their mass-to-charge ratio, easily distinguishing the d3-labeled molecules from the unlabeled ones.

This analytical rigor allows for the reliable tracing of lipid disposition and the quantification of metabolic pathway activities. ckisotopes.comchromservis.eu

Analysis of Lipid Oxidation and Peroxidation Mechanisms Using Deuterated Probes

Lipid peroxidation is a process where free radicals attack lipids, particularly polyunsaturated fatty acids (PUFAs), leading to cellular damage. This process is implicated in aging and numerous diseases. The hydrogen atoms on the carbons between double bonds in PUFAs are particularly susceptible to abstraction, which initiates the chain reaction of peroxidation.

Deuterated fatty acids like this compound are powerful tools for studying these mechanisms due to the "kinetic isotope effect." A carbon-deuterium (C-D) bond is significantly stronger and harder to break than a carbon-hydrogen (C-H) bond. By strategically placing deuterium (B1214612) atoms at sites susceptible to oxidation, researchers can slow down the peroxidation process.

When this compound is incorporated into lipids, its increased resistance to hydrogen abstraction acts as a protective shield, inhibiting the initiation and propagation of lipid peroxidation. By comparing the oxidation rates of lipids containing deuterated versus non-deuterated linolenate, scientists can:

Confirm the role of hydrogen abstraction as a key step in the oxidation process.

Investigate the mechanisms by which antioxidants protect lipids from damage.

Develop and test therapeutic strategies aimed at mitigating oxidative stress by reinforcing membranes with deuterated fatty acids.

Methyl D3 Linolenate in Advanced Lipidomics Research

Comprehensive Lipid Profiling and Identification of Deuterated Metabolites

The use of stable isotope-labeled compounds, such as Methyl-d3 linolenate, is a cornerstone of modern lipidomics for tracing the metabolic fate of fatty acids. mdpi.comresearchgate.net When introduced into a biological system, this deuterated version of methyl linolenate acts as a tracer, allowing researchers to follow its incorporation into various lipid species and identify its downstream metabolites. mdpi.comsmolecule.com This approach provides a dynamic view of lipid metabolism, which is not achievable with traditional, static measurements of lipid levels. mdpi.comnih.gov

Advanced analytical techniques, particularly high-resolution mass spectrometry (HR-MS) coupled with liquid chromatography (LC-MS), are essential for comprehensive lipid profiling. researchgate.netmdpi.com This methodology allows for the separation of complex lipid mixtures and the accurate identification of hundreds of lipid species in a single analysis. aalto.finih.gov In tracing experiments, the mass spectrometer can distinguish between the endogenous (unlabeled) lipids and those that have incorporated the deuterium (B1214612) label from this compound due to the mass difference. mdpi.com

The identification of deuterated metabolites involves meticulous analysis of the mass spectra. The presence of the d3-label results in a characteristic mass shift in the parent ion and its fragments, confirming the origin of the fatty acyl chain. researchgate.net Tandem mass spectrometry (MS/MS) further aids in structural elucidation by providing fragmentation patterns that can pinpoint the location of the label within the lipid molecule. nih.gov This detailed profiling enables the mapping of metabolic pathways, showing, for instance, how dietary linolenic acid is desaturated and elongated to form other biologically important polyunsaturated fatty acids (PUFAs) and subsequently esterified into complex lipids. nih.govfao.org Studies have successfully used deuterated precursors to track the synthesis and remodeling of various lipid classes in different biological contexts. mdpi.comresearchgate.net

Table 1: Example of Deuterated Metabolites Identified in a Tracing Study This table illustrates hypothetical results from a lipidomics experiment where this compound was used as a tracer to identify its metabolic products.

Identified Metabolite (Deuterated)Lipid ClassMass Shift Observed (vs. Unlabeled)Significance in Lipid Metabolism
Eicosapentaenoic acid-d3 (EPA-d3)Free Fatty Acid+3 DaProduct of elongation and desaturation of α-linolenic acid. nih.gov
Docosahexaenoic acid-d3 (DHA-d3)Free Fatty Acid+3 DaKey long-chain omega-3 fatty acid synthesized from EPA. nih.gov
Phosphatidylcholine (PC) (18:3-d3/16:0)Glycerophospholipid+3 DaIncorporation into a major membrane phospholipid.
Triacylglycerol (TG) (18:3-d3/16:0/18:1)Neutral Lipid+3 DaIncorporation into energy storage lipids. nih.gov
Cholesteryl Ester (CE) (18:3-d3)Sterol Lipid+3 DaStorage form of cholesterol with esterified fatty acid.

Quantitative Lipidomics via Stable Isotope Dilution Mass Spectrometry

Stable isotope dilution analysis (SIDA) coupled with mass spectrometry is the gold standard for accurate quantification of lipids. mdpi.comlipidmaps.org This technique relies on the addition of a known quantity of a stable isotope-labeled internal standard, such as this compound, to a sample at the beginning of the analytical workflow. lipidmaps.orgnih.gov Because the labeled standard is chemically identical to its endogenous, unlabeled counterpart (analyte), it experiences the same effects during sample extraction, derivatization, and ionization in the mass spectrometer. lipidmaps.org This co-analysis compensates for sample loss and variations in ionization efficiency, leading to high precision and accuracy in quantification. lipidmaps.orgnih.gov

In a typical SIDA workflow, the sample is spiked with the deuterated standard, and lipids are extracted. lipidmaps.org The mixture is then analyzed by mass spectrometry, often using gas chromatography (GC-MS) or liquid chromatography (LC-MS). lipidmaps.orgnih.gov The mass spectrometer simultaneously measures the signal intensity of the unlabeled analyte and the labeled internal standard. researchgate.net Since the amount of the added standard is known, the concentration of the endogenous analyte can be calculated precisely from the ratio of the two signals. lipidmaps.org This method is particularly powerful for complex biological matrices where significant variability can be introduced during sample preparation. nih.gov

The precision of the SIDA method allows for the reliable measurement of even low-abundance lipid species. lipidmaps.org Research utilizing SIDA has demonstrated excellent recovery rates, often between 97% and 103%, and low limits of quantification, enabling the detailed study of subtle changes in lipid metabolism in various physiological and pathological states. nih.gov

Table 2: Performance Characteristics of a Stable Isotope Dilution Analysis (SIDA) Method This table provides representative data on the analytical performance of a quantitative method using stable isotope-labeled standards, based on findings from SIDA studies. nih.gov

AnalyteLabeled Standard UsedLimit of Quantification (LOQ)Recovery Rate (%)
CatecholCatechol-d424 nmol/L97-103%
PyrogallolPyrogallol-d331 nmol/L97-103%
4-Ethylcatechol4-Ethylcatechol-d59 nmol/L97-103%
Linolenic AcidLinolenic Acid-d3Varies by matrix~100%

Investigation of Specific Lipid Classes Containing this compound Derived Moieties

Tracing experiments with this compound allow researchers to investigate the specific pathways through which linolenic acid is distributed and incorporated into different classes of complex lipids. mdpi.comfrontiersin.org After cellular uptake, the deuterated linolenate moiety (18:3-d3) can be channeled into various metabolic routes. It can be stored in neutral lipids, primarily triacylglycerols (TGs) and cholesteryl esters (CEs), within lipid droplets, or it can be incorporated into phospholipids (B1166683), such as phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE), which are essential components of cellular membranes. nih.govnih.gov

By tracking the appearance of the d3-label in these lipid classes over time, a dynamic picture of lipid trafficking and remodeling emerges. nih.gov For example, studies can quantify the rate of synthesis of TGs containing the labeled linolenate, providing insights into de novo lipogenesis and fat storage. researchgate.net Similarly, monitoring the incorporation into phospholipids reveals details about membrane biogenesis and the activity of acyltransferases that are responsible for esterifying fatty acids to the glycerol (B35011) backbone. nih.gov

Mass spectrometry techniques, particularly tandem MS/MS, are crucial for identifying the specific molecular species that contain the deuterated moiety. nih.govacs.org This level of detail allows scientists to distinguish between different lipid molecules within the same class (e.g., PC (18:3-d3/16:0) vs. PC (18:3-d3/18:1)), offering a highly granular view of lipid metabolism. nih.gov Such investigations have been instrumental in understanding how the composition of different lipid classes is regulated and how these processes are altered in metabolic diseases. nih.govnih.gov

Table 3: Hypothetical Distribution of this compound Moiety into Major Lipid Classes This table illustrates how the deuterium label from this compound might be distributed among different lipid classes in a cell culture experiment after a 24-hour incubation period.

Lipid ClassPercentage of Total Incorporated d3-Label (%)Key Biological Function
Triacylglycerols (TGs)45%Energy storage. nih.gov
Phosphatidylcholine (PC)30%Major structural component of cell membranes. researchgate.net
Phosphatidylethanolamine (PE)15%Membrane structure and fusion.
Cholesteryl Esters (CEs)5%Storage and transport of cholesterol. nih.gov
Free Fatty Acids (FFAs)5%Metabolic fuel and signaling molecules. nih.gov

Bioinformatic Approaches for Lipidomics Data Interpretation from Isotopic Tracing Experiments

The data generated from isotopic tracing experiments in lipidomics are vast and complex, necessitating sophisticated bioinformatic approaches for interpretation. aalto.finih.gov The primary challenge is to accurately process the raw mass spectrometry data to identify and quantify all isotopically labeled lipid species. mdpi.comaalto.fi This involves several key computational steps, including peak detection, deisotoping (correcting for the contribution of natural isotopes), and aligning chromatograms across different samples. nih.gov

Once the data is processed, specialized software is used to trace the incorporation of the stable isotope label. mdpi.comd-nb.info Tools like IsoSearch and frameworks like the Lipid Network Explorer (LINEX) are designed to handle data from stable isotope labeling experiments. mdpi.comnih.gov These platforms can automatically detect isotopologues (molecules that differ only in their isotopic composition) and calculate the fractional enrichment of the label in different metabolites and lipid classes. mdpi.comd-nb.info This allows for the quantification of metabolic flux—the rate at which metabolites are processed through a pathway. nih.gov

A typical bioinformatic workflow for isotopic tracing data includes:

Data Acquisition and Pre-processing: Raw MS data is converted to an open format (e.g., mzXML) and processed to create a list of features with their mass-to-charge ratio (m/z), retention time, and intensity. d-nb.info

Isotopologue Detection: Algorithms search for patterns of mass shifts corresponding to the incorporated isotope (e.g., a +3 Da shift for a d3-label). mdpi.com

Quantification and Enrichment Calculation: The relative abundance of labeled versus unlabeled forms of each lipid is calculated to determine the degree of isotope incorporation. mdpi.com

Pathway Analysis and Visualization: The quantitative data is mapped onto known metabolic networks to visualize the flow of the isotope through different pathways and to identify points of metabolic regulation. aalto.finih.gov

These bioinformatic strategies are essential for transforming large datasets into meaningful biological insights about the dynamics of lipid metabolism. nih.govnih.gov

Table 4: Selected Bioinformatic Tools for Isotopic Tracing in Lipidomics This table lists examples of software and their functions used in the analysis of lipidomics data from stable isotope tracing experiments.

Tool/SoftwarePrimary FunctionKey FeaturesReference
IsoSearch Untargeted isotopomer tracingProfiles isotopomers from high-resolution MS data; compatible with metabolomics and lipidomics datasets. mdpi.com
Lipidr Statistical analysis and visualizationR-based library for differential analysis, data visualization, and quality control of lipidomics data. d-nb.info
LINEX Lipid network analysisGenerates dataset-specific lipid networks and uses enrichment algorithms to infer enzymatic dysregulation. nih.gov
LICAR Isotopic correctionR/Shiny web application for isotopic correction of targeted lipidomics data. d-nb.info

Advanced Experimental Design and Interpretation Considerations for Methyl D3 Linolenate Studies

Selection of Appropriate Deuterium (B1214612) Labeling Patterns for Specific Research Questions

The strategic placement of deuterium atoms within the linolenate molecule is critical and directly influences the type of metabolic questions that can be answered. The methyl-d3 label, specifically on the methyl ester group, is particularly useful for certain research applications.

Tracing Esterolysis and Transesterification: The methyl-d3 label is ideal for tracking the hydrolysis of the methyl ester by esterases, releasing d3-methanol and the unlabeled linolenate free fatty acid. This allows for the direct measurement of esterase activity and the rate of methyl ester cleavage. Subsequent transesterification reactions, where the linolenate moiety is transferred to other molecules like cholesterol or glycerol (B35011), can also be monitored by following the fate of the unlabeled linolenate.

Distinguishing from Endogenous Pools: The deuterium label allows researchers to differentiate the administered (exogenous) methyl linolenate from the naturally present (endogenous) linolenate within the biological system. This is crucial for accurately quantifying the contribution of the exogenous source to various metabolic pools. nih.gov

Limitations of the Methyl-d3 Label: It is important to recognize that a methyl-d3 label does not provide information about the metabolic fate of the fatty acid backbone itself, such as desaturation and elongation. To study these processes, labeling on the fatty acid chain, for instance at the bis-allylic positions, would be necessary. acs.orgnih.govacs.org

A comparative study in rats using deuterated and carbon-13 labeled linoleic and alpha-linolenic acids found no significant differences in their plasma concentrations 24 hours after administration, suggesting minimal isotope effect for these specific labeling patterns in that context. nih.gov

Challenges in Data Interpretation: Deconvolution of Endogenous vs. Exogenous Contribution

A primary challenge in tracer studies is the accurate differentiation and quantification of the exogenous labeled compound and its metabolites from the pre-existing endogenous pools. acs.org This deconvolution is essential for meaningful interpretation of metabolic flux.

Mass Spectrometry Analysis: Mass spectrometry is the primary analytical technique used to distinguish between the d3-labeled and unlabeled forms of methyl linolenate and its downstream products. nih.gov The mass shift of +3 Da (due to the three deuterium atoms) allows for their separation and individual quantification.

Isotopologue Distribution Analysis: The analysis of the full isotopologue distribution of a target metabolite can provide insights into the relative contributions of labeled and unlabeled precursors. mdpi.com However, the natural abundance of heavy isotopes (like ¹³C) must be corrected for to accurately determine the enrichment from the d3-label. mdpi.com

Kinetic Modeling: Mathematical modeling is often necessary to describe the dynamic exchange between exogenous and endogenous pools and to calculate metabolic fluxes. nih.gov These models can range from simple single-pool models to more complex multi-compartmental models, depending on the biological system and research question.

Strategies for Minimizing Isotopic Fractionation Effects

Isotopic fractionation, also known as the kinetic isotope effect (KIE), occurs when chemical reactions or physical processes discriminate against heavier isotopes, leading to different reaction rates for labeled and unlabeled molecules. While often more pronounced with deuterium than with ¹³C, it is a critical factor to consider. nih.gov

Understanding the KIE: The C-D bond is stronger than the C-H bond. If the cleavage of a C-H bond at the labeled position is a rate-limiting step in a metabolic reaction, the reaction will proceed slower for the deuterated molecule. For Methyl-d3 Linolenate, the KIE would be most relevant in reactions involving the methyl group.

Experimental Design to Mitigate KIE:

Strategic Labeling: Placing the deuterium label at a position that is not directly involved in a rate-limiting enzymatic step can minimize the KIE. In the case of this compound, the methyl group is cleaved during esterolysis, and the KIE for this reaction should be considered.

Control Experiments: Comparing the metabolic fate of the d3-labeled tracer with an unlabeled or ¹³C-labeled version under identical conditions can help to quantify the extent of the KIE. nih.gov

Data Correction: If a significant KIE is observed, mathematical corrections may be applied to the data to account for the differential metabolism of the labeled and unlabeled species.

Research on the oxidation of linoleic and linolenic acids has shown that deuterium substitution at reactive sites can lead to significant kinetic isotope effects. nih.gov

Considerations for Long-Term Isotopic Tracing Experiments in Complex Biological Systems

Long-term studies using this compound introduce additional layers of complexity that must be carefully managed.

Isotope Dilution and Recycling: Over extended periods, the d3-label can be diluted as the labeled molecules are metabolized and mix with larger endogenous pools. Furthermore, the deuterium atoms, if released as d3-methanol and further metabolized, could potentially be reincorporated into other molecules, a process known as isotope recycling. mdpi.com

Homeostatic Adaptations: The biological system may adapt to the continuous presence of the tracer, potentially altering metabolic pathways over time. This can complicate the interpretation of data from later time points.

Tracer Administration Protocol: The method of tracer administration (e.g., single bolus vs. continuous infusion) will significantly impact the isotopic enrichment profile over time. Continuous infusion is often preferred for achieving a steady-state isotopic enrichment, which simplifies kinetic analysis. bioscientifica.com

Ethical and Regulatory Frameworks for Isotopic Tracer Research (General Context)

While stable isotopes like deuterium are not radioactive and are considered safe for use in human studies at the low enrichments typically employed, their use is still subject to ethical and regulatory oversight. researchgate.netnih.gov

Institutional Review Board (IRB) Approval: All research involving human subjects must be reviewed and approved by an IRB or equivalent ethics committee. solubilityofthings.com This process ensures that the potential risks to participants are minimized and are outweighed by the potential scientific benefits.

Informed Consent: Participants must be fully informed about the nature of the study, including the use of stable isotopes, and provide their voluntary consent to participate. solubilityofthings.com The fact that stable isotopes are non-radioactive should be clearly communicated to avoid confusion with radioactive tracers. researchgate.net

Good Laboratory Practice (GLP) and Good Clinical Practice (GCP): When isotopic tracer studies are part of a clinical trial or are intended to support a regulatory submission, they must be conducted in accordance with GLP and GCP guidelines. This ensures the quality, integrity, and reliability of the data.

Regulatory Agencies: Depending on the nature and location of the research, regulatory bodies such as the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA) may have specific requirements for studies involving stable isotope tracers, particularly if they are used to make clinical decisions or support drug approval. nih.govnih.gov

The long history of using stable isotopes in human metabolic research has shown no documented significant adverse effects at the levels typically administered. portlandpress.comresearchgate.net

Future Directions and Emerging Research Avenues

Integration with Advanced Imaging Techniques (e.g., Isotope-Ratio Mass Spectrometry Imaging)

The convergence of stable isotope labeling with high-resolution imaging is set to revolutionize the study of metabolic processes at a spatial level. Isotope-Ratio Mass Spectrometry (IRMS) is a powerful technique that measures the relative abundance of isotopes, providing insights into the origin and history of substances. rsc.orgresearchgate.net When coupled with imaging modalities, IRMS can map the distribution of isotopically labeled compounds within tissues and even single cells.

The integration of Methyl-d3 linolenate with imaging mass spectrometry will enable researchers to visualize the uptake, trafficking, and incorporation of linolenic acid into different lipid pools within complex biological samples. This approach offers a significant advantage over traditional methods that rely on bulk tissue analysis, as it can reveal metabolic heterogeneity between different cell types or subcellular compartments. Future studies will likely leverage this technology to investigate lipid metabolism in the context of various physiological and pathological states.

Development of Novel Isotope Labeling Strategies Beyond Deuterium (B1214612)

While deuterium labeling has been instrumental in metabolic research, the development of alternative and complementary isotope labeling strategies is an active area of investigation. science.govnih.gov The use of carbon-13 (¹³C) as a label, for instance, offers certain advantages. nih.gov A comparative study in rats found no significant differences in the plasma concentrations of fatty acids labeled with deuterium (²H) versus ¹³C, suggesting minimal isotope effects for these tracers. nih.gov However, endogenous fatty acid pools had a greater suppressive effect on the measurement of ¹³C-labeled essential fatty acids compared to their deuterated counterparts. nih.gov

Future research will focus on creating a wider array of isotopically labeled fatty acids, including those with labels at specific positions within the molecule. This will allow for more detailed tracking of metabolic transformations, such as desaturation and elongation. nih.gov Furthermore, dual-labeling strategies, combining different isotopes within the same molecule or using multiple labeled compounds simultaneously, will provide a more comprehensive picture of metabolic fluxes and pathway interactions. researchgate.net The development of novel derivatization reagents that introduce isotope tags can also enhance the sensitivity and specificity of mass spectrometry-based analyses. nih.gov

High-Throughput Methodologies for this compound Analysis

The increasing scale of metabolomics and lipidomics studies necessitates the development of high-throughput analytical methods. Current approaches often involve multi-step procedures for extraction, separation, and derivatization, which can be time-consuming. lipidmaps.org Efforts are underway to develop more streamlined and automated workflows for the analysis of deuterated fatty acids.

Recent advancements include rapid gas chromatography-mass spectrometry (GC-MS) assays that can quantify a range of fatty acids in a short timeframe. nih.gov Supercritical fluid chromatography-mass spectrometry (SFC-MS) is another promising technique that allows for high-throughput analysis of fatty acids without the need for chemical derivatization, offering both speed and reduced environmental impact. diva-portal.org The use of deuterated internal standards, like this compound, is crucial in these high-throughput methods to ensure accurate quantification by correcting for variations during sample preparation and analysis. lipidmaps.orglipidmaps.org

Applications in Systems Biology and Network-Level Metabolic Modeling

Systems biology aims to understand the complex interactions within biological systems through the integration of experimental data and computational modeling. nih.gov Isotope tracing with compounds like this compound provides critical data on metabolic fluxes that can be used to build and validate genome-scale metabolic models. nih.gov These models can simulate how dietary and genetic perturbations affect lipid metabolism at a network level.

By tracing the path of the deuterium label from this compound through various metabolic pathways, researchers can quantify the rates of conversion to longer-chain polyunsaturated fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). cambridge.org This information is vital for constructing accurate models of fatty acid metabolism and understanding its regulation. The application of flux-sum coupling analysis in these models can also help to infer relationships between metabolite concentrations, providing a deeper understanding of metabolic regulation. plos.org

Exploration of this compound in Non-Mammalian Biological Systems for Comparative Metabolism Studies

While much of the research on linolenic acid metabolism has focused on mammals, expanding these studies to non-mammalian organisms offers valuable opportunities for comparative analysis. nih.govnih.gov Investigating how different species metabolize this compound can reveal evolutionary adaptations and conserved metabolic pathways.

For example, studies in laying hens have utilized radioisotope-labeled linoleic acid to understand its incorporation into egg yolk lipids. researchgate.net Similar studies using this compound in various animal models, from insects to fish, could provide insights into the diverse roles of omega-3 fatty acids across the animal kingdom. This comparative approach can also help to identify novel metabolic pathways and enzymes involved in fatty acid processing.

Q & A

Q. How is Methyl-d3 Linolenate synthesized, and what purification methods ensure isotopic integrity?

this compound is synthesized via esterification of deuterated fatty acids with methanol-d4 under controlled conditions. For isotopic integrity (>99% deuterium incorporation), purification involves repeated column chromatography (silica gel) and recrystallization in non-polar solvents to remove non-deuterated byproducts . Critical parameters include maintaining anhydrous conditions and monitoring deuterium retention via mass spectrometry (MS) or nuclear magnetic resonance (NMR) .

Q. What analytical techniques are optimal for characterizing this compound in lipid mixtures?

Gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) is preferred for quantifying deuterated vs. non-deuterated isomers. Proton NMR (¹H-NMR) is used to confirm deuterium substitution patterns, particularly the absence of -CH3 signals (replaced by -CD3 at δ ~1.2 ppm). High-resolution LC-MS/MS enables precise distinction in complex biological matrices .

Q. How does this compound serve as an internal standard in lipidomics studies?

Its deuterated structure provides near-identical physicochemical properties to non-deuterated linolenate, minimizing matrix effects. Researchers spike known concentrations into samples before extraction to correct for losses during lipid isolation. Calibration curves are validated using isotopologue ratios (e.g., d3/d0) to ensure linearity across physiological ranges .

Advanced Research Questions

Q. What mechanistic insights can be gained by studying this compound in lipid peroxidation reactions?

Deuterium substitution at allylic positions slows hydrogen abstraction during radical-mediated peroxidation, as C-D bonds have higher bond dissociation energy than C-H. Kinetic studies using competitive reactions with NO₂ (a radical initiator) reveal a 1.5–2x reduction in peroxidation rates for this compound compared to its non-deuterated counterpart. This isotopic effect aids in mapping reaction pathways and identifying rate-limiting steps .

Q. How does isotopic labeling resolve contradictions in metabolic flux analyses of linolenate derivatives?

Discrepancies in α-linolenate conversion to docosahexaenoic acid (DHA) arise due to compartmentalized metabolism. Using this compound in tracer studies, combined with LC-MS/MS, allows differentiation of endogenous vs. exogenous pathways. For example, deuterium labeling in liver microsomes shows preferential β-oxidation of non-deuterated pools, while deuterated pools are retained for elongation .

Q. What experimental designs mitigate confounding variables in deuterated lipid-protein interaction studies?

To study binding affinities (e.g., with albumin or lipoxygenases), use a dual-isotope approach: this compound (deuterated) and ¹³C-labeled analogs. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) paired with deuterium exchange mass spectrometry (DXMS) can distinguish isotopic effects on binding kinetics from solvent accessibility artifacts .

Data Contradiction and Validation

Q. How to address conflicting NMR data on this compound’s structural isomerism?

Discrepancies in reported chemical shifts often stem from solvent polarity or temperature variations. Standardize conditions using CDCl3 at 25°C and reference internal standards (e.g., tetramethylsilane). For cyclic peroxides derived from deuterated linolenate, assign peaks using 2D NMR (COSY, HSQC) and compare to non-deuterated analogs to confirm isotopic consistency .

Q. Why do GC-MS quantification results vary between labs for deuterated linolenate?

Variations arise from column phase selectivity (e.g., polar vs. non-polar columns) and ion source parameters in MS. Harmonize protocols using a DB-5MS column (5% phenyl polysiloxane) and electron energy of 70 eV. Validate with certified reference materials (CRMs) from independent suppliers .

Methodological Best Practices

  • Isotopic Purity Validation : Always report atom% D via elemental analysis or MS, and confirm absence of protiated contaminants via ¹H-NMR .
  • Kinetic Studies : Use pseudo-first-order conditions with excess NO₂ or O₂ to isolate isotopic effects on reaction rates .
  • Metabolomic Integration : Combine deuterated tracers with stable isotope-resolved metabolomics (SIRM) to track pathway-specific flux .

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